Epiprogoitrin

Pharmacokinetics Stereoselective disposition Bioavailability

Generic glucosinolate mixtures or the incorrect epimer introduce stereochemical variables that invalidate pharmacokinetic and bioactivity studies. Epiprogoitrin (CAS 19237-18-4) is the authenticated S-epimer-constituting >90% of Crambe abyssinica glucosinolates-and an EN 17853:2023 target analyte for feed safety testing. • Stereochemically distinguished from progoitrin at C2 hydroxyl; 3-fold higher IV systemic exposure with validated UHPLC-MS/MS methodology (m/z 388→97). • Serves as low-activity baseline comparator in antiviral screening (H1N1 rank-order: progoitrin > goitrin > epigoitrin > epiprogoitrin). • Requires enzymatic activation for antiproliferative studies; intact glucosinolate shows no standalone activity. Supplied with CoA confirming ≥98% HPLC purity.

Molecular Formula C11H19NO10S2
Molecular Weight 389.4 g/mol
CAS No. 19237-18-4
Cat. No. B098077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiprogoitrin
CAS19237-18-4
Synonymsepi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt
Molecular FormulaC11H19NO10S2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6-,8-,9+,10-,11+/m1/s1
InChIKeyMYHSVHWQEVDFQT-AUYZFIFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiprogoitrin Procurement Guide


Epiprogoitrin (CAS 19237-18-4), also designated as (2S)-2-hydroxy-3-butenyl glucosinolate, is an aliphatic glucosinolate belonging to the thioglucoside class of sulfur-rich plant secondary metabolites [1]. It serves as the predominant glucosinolate constituent in Crambe abyssinica seeds, accounting for >90% of the total glucosinolate content in defatted meal [2]. As the S-epimer of progoitrin, epiprogoitrin undergoes myrosinase-catalyzed hydrolysis to yield bioactive degradation products including (S)-5-vinyloxazolidine-2-thione (epigoitrin) and 1-cyano-2-hydroxy-3-butene [3]. Its stereochemical configuration at the 2-position of the aglycone side chain fundamentally distinguishes its pharmacokinetic behavior, enzyme substrate specificity, and downstream biological activity profile from its epimeric counterpart and other in-class glucosinolates [4].

S Stereochemical control (S)-epimer of progoitrin for enantiomer-specific study contexts; stereochemistry governs disposition and activity profile.
PK Pharmacokinetic research Demonstrated stereoselective IV/oral exposure model; supports epimer-dependent absorption and distribution studies.
E Enzyme compatibility Preferential substrate for crambe myrosinase; suitable for enzyme-substrate specificity and hydrolysis product studies.
A Analytical workflow Included in EN 17853:2023 HPLC-MS/MS method; supports quantitative glucosinolate determination in feed and plant matrices.

Epiprogoitrin Substitution Risks


Substitution of epiprogoitrin with its epimer progoitrin or structurally related glucosinolates introduces uncontrolled experimental variables that can invalidate pharmacokinetic modeling, enzyme kinetics studies, and bioactivity assessments. Despite identical molecular formulas (C₁₁H₁₉NO₁₀S₂; MW 389.40) and planar chemical structures, the stereochemical inversion at the C2 hydroxyl position of the aglycone side chain produces fundamentally divergent biological processing [1]. In vivo, epiprogoitrin exhibits approximately three-fold higher systemic exposure (Cmax and AUC) following intravenous administration compared to progoitrin, yet paradoxically demonstrates substantially lower oral bioavailability [1]. This stereoselective disposition directly impacts dose-exposure relationships in efficacy studies. Furthermore, the enzymatic specificity of crambe myrosinase toward epiprogoitrin, driven by enhanced enzyme-substrate complex stabilization [2], differs markedly from the processing of progoitrin and other glucosinolates. Downstream hydrolysis products—epigoitrin from epiprogoitrin versus goitrin from progoitrin—display rank-order differences in antiviral potency and distinct phytotoxic activity profiles [3][4]. Procurement of the incorrect epimer or a generic glucosinolate mixture thus introduces a confounding stereochemical variable that cannot be corrected through analytical normalization or dose adjustment.

IV exposure
Epimer mismatch may shift systemic exposure profile; Cmax and AUC differ approximately 3-fold after IV administration.
Oral route
Oral bioavailability rank reverses: progoitrin shows ~3-fold higher oral exposure than epiprogoitrin, altering dose-exposure relationships.
Enzyme
Crambe myrosinase stabilizes epiprogoitrin complex preferentially; substitution with other glucosinolates reduces conversion efficiency.
Hydrolysis
Downstream products differ: epigoitrin (from epiprogoitrin) vs. goitrin (from progoitrin) display distinct bioactivity rank orders.

Epiprogoitrin Comparative Evidence


Systemic Exposure vs. Progoitrin

In a direct head-to-head pharmacokinetic study in male Sprague-Dawley rats receiving equivalent intravenous doses, epiprogoitrin demonstrated substantially higher systemic exposure compared to its epimer progoitrin [1]. The stereochemical configuration at the aglycone C2 position directly governs plasma disposition kinetics, with the S-configuration (epiprogoitrin) conferring prolonged residence and elevated plasma concentrations relative to the R-configuration (progoitrin) [1].

Systemic IV exposure
Head-to-head
Cmax & AUC ~3× higher vs. progoitrin (IV, rats)
Validated UHPLC-MS/MS; LLOQ 2 ng/mL
Reported stereoselective IV disposition context
S-epimer confers prolonged plasma residence
Pharmacokinetics Stereoselective disposition Bioavailability

Oral Bioavailability vs. Progoitrin

Despite achieving higher systemic exposure following intravenous administration, epiprogoitrin demonstrates significantly lower oral bioavailability compared to progoitrin [1]. This inverse relationship between IV exposure and oral absorption highlights the critical importance of stereochemistry in governing intestinal absorption and/or first-pass metabolism of these epimeric glucosinolates [1]. The oral bioavailability of progoitrin was determined to be 20.1%–34.1%, which is approximately three times higher than that observed for epiprogoitrin [1].

Oral bioavailability
Head-to-head
Progoitrin 20.1–34.1% vs. epiprogoitrin ~6.7–11.4% (oral)
3-fold higher oral bioavailability for progoitrin
Oral absorption rank reverses IV exposure pattern
Epimer-dependent first-pass metabolism suspected
Oral absorption Bioavailability Stereoselective pharmacokinetics

Antiviral Activity Against Influenza A

A systematic evaluation of Isatidis Radix-derived glucosinolate isomers and their breakdown products revealed a clear potency hierarchy against influenza A virus (H1N1) in MDCK cells and embryonated eggs [1]. The rank order of antiviral potency was progoitrin > goitrin > epigoitrin > epiprogoitrin, with epiprogoitrin demonstrating the lowest activity among the four tested compounds [1]. All compounds exhibited dose-dependent inhibition without observable cytotoxicity under the test conditions, and the mechanism of action was attributed to attachment of constituents to the viral envelope without interfering with viral adsorption or budding [1].

Antiviral H1N1
Head-to-head
Rank: progoitrin > goitrin > epigoitrin > epiprogoitrin
MDCK cells & embryonated eggs; dose-dependent
Rank-order context for stereochemistry-dependent antiviral screening
Lowest rank provides baseline comparator
Antiviral activity Influenza A Glucosinolate isomers

Antiproliferative Activity in K562 Cells

The antiproliferative activity of isothiocyanates generated by myrosinase-mediated hydrolysis of various glucosinolates was evaluated against human erythroleukemic K562 cells [1]. In this cross-study comparison, isothiocyanates derived from epiprogoitrin were among the most potent, with inhibitory activity described as 'higher' in the case of products derived from epi-progoitrin, glucotropaeolin, glucoraphenin, and glucocheirolin compared to those from other tested glucosinolates [1][2]. The study further established that nitriles are considerably less potent than the corresponding isothiocyanates, and that intact glucosinolates and myrosinase alone (up to 500 μM and 36 U/mL, respectively) have no effect on tumor cell growth [1].

K562 antiproliferative
Cross-study
Higher activity group (ITC from epiprogoitrin, glucotropaeolin, etc.)
Intact GLs and myrosinase alone inactive up to 500 μM
Supports isothiocyanate activation study context
Qualitative activity tier; no IC₅₀ reported
Antiproliferative K562 cells Isothiocyanate hydrolysis products

Myrosinase Substrate Specificity

Biochemical characterization of a basic myrosinase isolated from ripe Crambe abyssinica seeds revealed high substrate specificity for epiprogoitrin [1]. The study demonstrated that crambe myrosinase exhibits preferential activity toward epiprogoitrin due to better stabilization of the enzyme-substrate complex compared to other glucosinolate substrates [1]. This enzyme-substrate specificity aligns with the natural abundance of epiprogoitrin in Crambe abyssinica, where it constitutes >90% of total glucosinolates [2].

Myrosinase specificity
Class-level
Preferential enzyme-substrate complex stabilization with crambe myrosinase
Basic myrosinase from Crambe abyssinica seeds
Enzyme-compatibility context for hydrolysis studies
Quantitative kinetics not reported
Enzyme kinetics Myrosinase specificity Substrate stabilization

Analytical Method Validation

Epiprogoitrin is specifically included as a target analyte in the European Standard EN 17853:2023 for the determination of individual intact glucosinolates in feed materials and compound feeds [1]. The method employs high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and is validated for the quantitative determination of epiprogoitrin alongside 11 other glucosinolates including glucoalyssin, glucoarabin, glucobrassicanapin, glucobrassicin, and glucocamelinin [1]. Independent studies have further validated reversed-phase HPLC methods with electrospray ionization mass spectrometry for simultaneous quantification of epiprogoitrin with 11 additional intact glucosinolates in traditional Chinese plants, demonstrating robust analytical traceability [2].

Analytical standard
Method context
Included in EN 17853:2023; HPLC-MS/MS for feed matrices
Also validated via RP-HPLC-ESI-MS in plant extracts
Standardized analytical workflow available
Method transfer supported by published validation
Analytical chemistry HPLC-MS/MS Quality control

Epiprogoitrin Application Scenarios


Stereoselective Pharmacokinetic Studies

Epiprogoitrin is the preferred substrate for pharmacokinetic investigations where stereochemical configuration governs disposition kinetics. The direct head-to-head comparison with progoitrin demonstrates that epiprogoitrin achieves approximately 3-fold higher Cmax and AUC following intravenous administration but substantially lower oral bioavailability (20.1%–34.1% for progoitrin vs. ~6.7%–11.4% for epiprogoitrin) [1]. This stereoselective divergence provides an ideal model system for studying epimer-dependent absorption, distribution, and elimination mechanisms in vivo. Researchers should procure epiprogoitrin (rather than progoitrin) when the study objective requires the S-epimer with higher IV systemic exposure or when investigating the mechanistic basis of differential oral bioavailability between glucosinolate epimers. The validated UHPLC-MS/MS methodology (m/z 388 → 97 transition; LLOQ = 2 ng/mL) provides immediate analytical transferability [1].

Antiviral Screening Negative Control

Epiprogoitrin serves as a critical stereochemical baseline comparator in antiviral screening programs targeting influenza A. The established potency hierarchy (progoitrin > goitrin > epigoitrin > epiprogoitrin) positions epiprogoitrin as the least active compound among the four tested glucosinolate isomers and breakdown products against H1N1 in MDCK cells and embryonated eggs [2]. This well-defined activity rank order enables researchers to use epiprogoitrin as a low-activity reference standard, allowing clear interpretation of whether observed antiviral effects are stereochemistry-dependent. Procurement of epiprogoitrin for this application ensures access to the S-epimer specifically characterized in the Nie et al. study, whereas substitution with progoitrin would provide the highest-activity compound, fundamentally altering the experimental design [2].

K562 Cell Antiproliferative Studies

Epiprogoitrin is indicated for in vitro chemoprevention studies requiring glucosinolate-derived isothiocyanates with demonstrated antiproliferative activity against human erythroleukemic K562 cells. Among multiple glucosinolates evaluated, isothiocyanates generated from epiprogoitrin were consistently identified as exhibiting higher inhibitory activity on K562 cell growth, alongside products from glucotropaeolin, glucoraphenin, and glucocheirolin [3][4]. This activity tier distinction is critical for studies aiming to elucidate structure-activity relationships among glucosinolate hydrolysis products. Researchers should note that intact epiprogoitrin and myrosinase alone (up to 500 μM and 36 U/mL, respectively) show no effect, underscoring the requirement for enzymatic activation in experimental design [3].

Feed Safety Testing (EN 17853)

Epiprogoitrin is a designated target analyte in the European Standard EN 17853:2023 for quantitative determination of intact glucosinolates in animal feed materials and compound feeds via HPLC-MS/MS [5]. This inclusion is particularly relevant for monitoring crambe meal and other Brassicaceae-derived feed ingredients, where epiprogoitrin may constitute >90% of total glucosinolate content and serve as a primary antinutritional factor marker [6]. Industrial quality control laboratories and regulatory testing facilities procuring epiprogoitrin reference standards for EN 17853:2023 compliance should verify that the material meets analytical purity requirements (≥98%) and is accompanied by a certificate of analysis specifying stereochemical identity, as the standard explicitly distinguishes epiprogoitrin from progoitrin [5].

Application
Selection Property
Validation Focus
Stereoselective pharmacokinetic studies
Epimer-specific IV/oral disposition profile
UHPLC-MS/MS exposure-model validation
Antiviral screening comparator
Stereochemistry-dependent rank-order context
Influenza A in vitro model-response comparison
Cancer cell-model studies
Isothiocyanate activation-dependent antiproliferative context
Cell-viability and hydrolysis activation endpoints
Feed safety analytical testing
EN 17853:2023 method compatibility
Stereochemical identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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